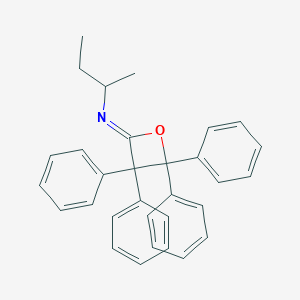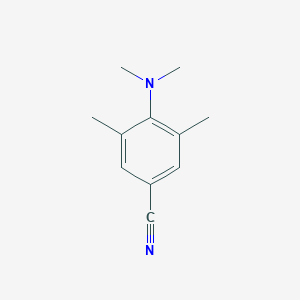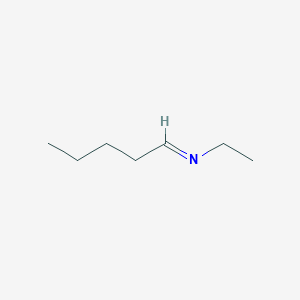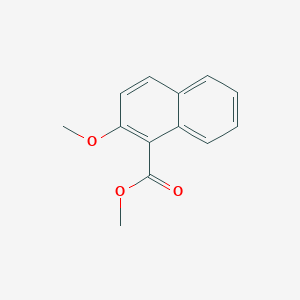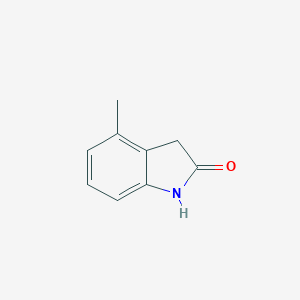
4-Methylindolin-2-one
Vue d'ensemble
Description
4-Methylindolin-2-one is a specialty chemical . It has a CAS number of 13220-46-7 and a molecular weight of 147.18 .
Synthesis Analysis
Indolin-2-one derivatives have been synthesized for bioactive molecules research . A study reported the synthesis of three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . Another research mentioned the synthesis of 4-(2-hydroxyethyl)indolin-2-one .Molecular Structure Analysis
The molecular structure of 4-Methylindolin-2-one is represented by the linear formula C9H9NO . For a comprehensive molecular structure analysis, techniques such as X-ray diffraction, MicroED, and other state-of-the-art analytical methods can be used .Chemical Reactions Analysis
A study mentioned the photoinduced amination process involving ethyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate as a model substrate .Physical And Chemical Properties Analysis
4-Methylindolin-2-one is a solid at room temperature . Its IUPAC name is 4-methyl-1,3-dihydroindol-2-one . For a comprehensive analysis of its physical and chemical properties, various analytical methods can be employed .Applications De Recherche Scientifique
Neuroscience Research: Brain Metabolite Dynamics
4-Methylindolin-2-one is studied for its role in the brain’s metabolic processes. Research has shown that indole and its metabolites, including 4-Methylindolin-2-one, are present in the brain and may influence neurological functions . This compound is being investigated for its potential as a biomarker for neurological diseases due to its ability to cross the blood-brain barrier and its presence in brain tissue .
Microbiota-Host Interaction Studies
The gut microbiota produces bioactive molecules that facilitate interaction with the host. 4-Methylindolin-2-one, as a metabolite of indole, is part of this complex interaction. It’s being researched for its role in the gut-brain axis and its potential impact on host health, including its involvement in the metabolism and distribution of indole .
Pharmacology: Drug Metabolism
In pharmacological studies, 4-Methylindolin-2-one is examined for its metabolic pathways and interactions with cytochrome enzymes. The upregulation of genes like CYP1A2 and CYP2A5 in the presence of indole metabolites, including 4-Methylindolin-2-one, highlights its significance in drug metabolism and detoxification processes .
Medicinal Chemistry: Alzheimer’s Disease Treatment
Derivatives of 4-Methylindolin-2-one have been synthesized and evaluated for their potential as acetylcholine esterase (AChE) inhibitors, which are used in the treatment of Alzheimer’s Disease (AD). These compounds are designed based on the structural feature of donepezil, a known AChE inhibitor, and show promise in inhibiting AChE activity .
Antioxidant Research: Free Radical Scavenging
While most derivatives of 4-Methylindolin-2-one exhibit weak scavenging activity, they are still of interest in antioxidant research. The compound’s ability to scavenge free radicals is being explored, which could have implications for diseases where oxidative stress plays a role .
Oncology: Anticancer Agent Development
Some derivatives of 4-Methylindolin-2-one have shown strong cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents. One particular compound, identified as 5g, exhibited IC50 values lower than adriamycin, a positive control, making it a promising candidate for further development in cancer treatment .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRZZPHRQZGXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503240 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylindolin-2-one | |
CAS RN |
13220-46-7 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





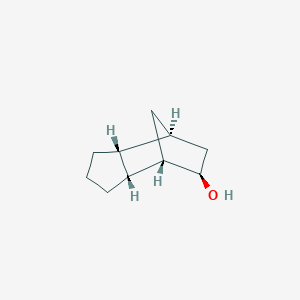
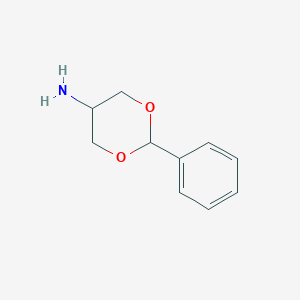
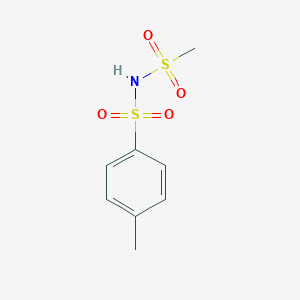
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

